Palatinitol
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Overview
Description
The compound (2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol; (2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol is a complex carbohydrate derivative. This compound is characterized by its multiple hydroxyl groups and its unique stereochemistry, which plays a crucial role in its chemical behavior and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of various catalysts to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bonds. This method is preferred for its efficiency and selectivity, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting metabolic disorders.
Industry: Utilized in the production of biodegradable materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions that can modulate the activity of these targets. The pathways involved often include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbohydrate derivatives with multiple hydroxyl groups, such as:
- Glucose
- Mannose
- Galactose
Uniqueness
What sets this compound apart is its unique stereochemistry, which influences its reactivity and interactions with biological molecules. This specificity makes it a valuable tool in research and industrial applications, where precise control over chemical behavior is required.
Properties
Molecular Formula |
C24H48O22 |
---|---|
Molecular Weight |
688.6 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/2C12H24O11/c2*13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h2*4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-;4-,5-,6-,7-,8-,9-,10+,11-,12+/m01/s1 |
InChI Key |
RWJWQKXVEITNKS-JSOWRAQNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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